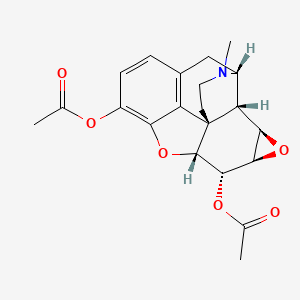acetate CAS No. 79437-79-9](/img/structure/B14450130.png)
Ethyl [(E)-(ethoxymethylidene)amino](oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-(ethoxymethylidene)aminoacetate is an organic compound with a complex structure that includes both ester and imine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-(ethoxymethylidene)aminoacetate typically involves the reaction of ethyl acetoacetate with ethyl formate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common bases used in this reaction include sodium ethoxide and potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of Ethyl (E)-(ethoxymethylidene)aminoacetate involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize waste. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-(ethoxymethylidene)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines are used under mild conditions to form amides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides and other esters.
Applications De Recherche Scientifique
Ethyl (E)-(ethoxymethylidene)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl (E)-(ethoxymethylidene)aminoacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, while the imine group can form Schiff bases with amino groups in proteins, potentially altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (E)-(ethoxymethylidene)aminoacetate can be compared with other esters and imines:
Ethyl Acetate: A simpler ester with similar reactivity but lacking the imine group.
Ethyl Formate: Another ester with different reactivity due to the formate group.
Acetone Imine: A simpler imine that lacks the ester functionality.
The uniqueness of Ethyl (E)-(ethoxymethylidene)aminoacetate lies in its combination of ester and imine groups, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
79437-79-9 |
|---|---|
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
ethyl 2-(ethoxymethylideneamino)-2-oxoacetate |
InChI |
InChI=1S/C7H11NO4/c1-3-11-5-8-6(9)7(10)12-4-2/h5H,3-4H2,1-2H3 |
Clé InChI |
MGFZNQMSXKBNIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC=NC(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
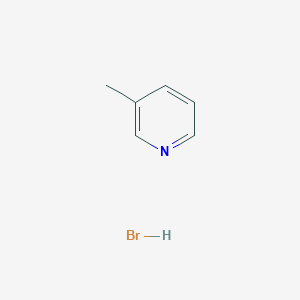
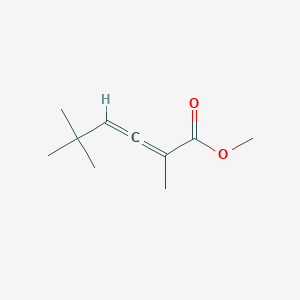
![Tetrahydroalstonate d'imidazole [French]](/img/structure/B14450064.png)
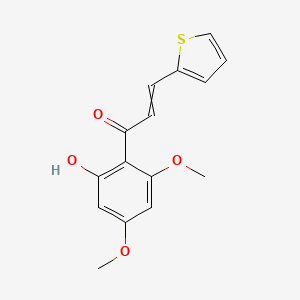

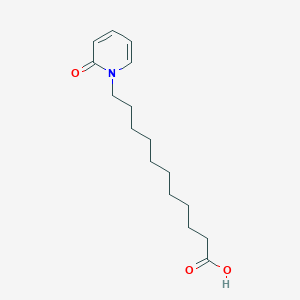
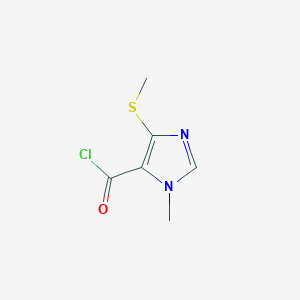
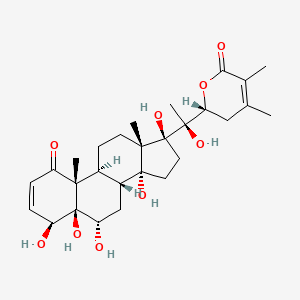
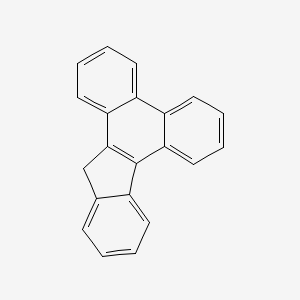

![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
